Etomidate hydrochloride
Overview
Description
Scientific Research Applications
Pharmacological Properties in Aged Rats
Etomidate hydrochloride (ET-26HCl), an analogue of etomidate, demonstrates efficacy as a sedative-hypnotic with stable myocardial and respiratory performance in aged rats. This finding suggests potential clinical use in elderly populations (Chang et al., 2022).
Comparison with Other Anesthetic Agents
Research comparing ET-26HCl to etomidate and propofol in rats found that ET-26HCl offers similar anesthetic potency and hemodynamic stability as etomidate but with less suppression of adrenocortical hormone synthesis (Wang et al., 2017).
Safety Evaluation in Beagle Dogs
ET-26HCl showed good tolerance in beagle dogs, with a no-observed-adverse-effect level (NOAEL) found at 16 mg/kg/day. These results provide useful data for guiding phase I clinical trials (Zhang et al., 2019).
Toxicity Studies in Rats
In rats, ET-26HCl demonstrated a maximum tolerable dose of 20 mg/kg in a single-dose toxicity study. The repeated-dose toxicity study identified a NOAEL of 8 mg/kg/day, indicating a dose-dependent increase in exposure with no gender difference or evidence of accumulation (YiNan Zhang et al., 2020).
Inhibition of Adrenal Steroidogenesis
Etomidate's inhibition of adrenal steroidogenesis, a critical aspect for consideration in clinical use, has been extensively studied. It's known to cause adrenal dysfunction via 11β-hydroxylase inhibition, rendering it unsuitable for elective interventions (de la Grandville et al., 2012).
Pharmacokinetics and Pharmacodynamics
Etomidate acts as a positive allosteric modulator on the γ-aminobutyric acid type A receptor. It is noted for its stable cardiorespiratory profile but is unsuitable for prolonged infusion or in critically ill patients due to adrenocortical axis suppression (Valk & Struys, 2021).
Pharmacologic Studies in Sepsis Models
ET-26 HCl, in a rat model of sepsis, showed no suppression of corticosterone synthesis, lower concentrations of pro-inflammatory cytokines, higher survival rates,and less organ injury compared to the etomidate group. This suggests that ET-26 HCl may be safer for inducing anesthesia in patients with sepsis (Wang et al., 2017).
Hemodynamic Responses in Pediatric Patients
Etomidate is often used in pediatric patients with limited hemodynamic reserve. Studies show that etomidate does not cause significant hemodynamic changes, supporting its safety in pediatric anesthesia (Sarkar et al., 2005).
Etomidate in Emergency Medicine
Etomidate's effectiveness and safety for procedural sedation in emergency medicine have been evaluated, highlighting its ability to provide effective, brief, deep sedation with minimal hemodynamic compromise (Vinson & Bradbury, 2002).
Etomidate in Obstetric Anesthesia
The use of etomidate in pregnant ewes showed that it did not depress cardiovascular function in the mother or fetus, indicating potential applications in obstetric anesthesia (Fresno et al., 2008).
Etomidate and Septic Shock
A critical appraisal of etomidate's use in patients with septic shock suggests that its administration may be harmful due to its impact on corticosteroid production. Caution is advised in its use in such settings (Jackson, 2005).
Steroidogenesis Effects in Leydig Cells
Etomidate impacts steroidogenesis in rat immature Leydig cells, inhibiting the activities of certain enzymes and reducing androgen production. This highlights the broader endocrine effects of etomidate beyond its anesthetic properties (Liu et al., 2015).
Pediatric Critical Care and Anesthesiology
Etomidate's role in pediatric anesthesiology, particularly for patients with diminished cardiovascular function, is notable. Its distinctive end-organ effects make it a valuable choice in this population (Tobias, 2000).
Endocrine Effects
Etomidate's adrenal suppression capability and its impact on other endocrine functions are well-documented, emphasizing the need for careful consideration of its endocrine interferences in clinical settings (Preziosi & Vacca, 1988).
Mechanism of Action
Target of Action
Etomidate hydrochloride primarily targets the Gamma-Aminobutyric Acid (GABA) receptors in the brain . GABA is the main inhibitory neurotransmitter in the Central Nervous System (CNS) and plays a vital role in regulating neuronal activity .
Mode of Action
Etomidate acts as a positive allosteric modulator on the GABA type A receptor, enhancing the effect of the inhibitory neurotransmitter GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This leads to increased chloride ion influx into neurons and subsequent hyperpolarization .
Biochemical Pathways
The primary biochemical pathway affected by etomidate is the GABAergic system . By enhancing the binding of GABA to its receptors, etomidate increases chloride ion influx into neurons. This results in hyperpolarization, which inhibits neuronal firing and leads to sedation, hypnosis, and anesthesia .
Pharmacokinetics
Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The terminal elimination half-life is 2.4–5h . After intravenous administration, etomidate redistributes rapidly in the body, and rapid elimination also occurs .
Result of Action
The primary result of etomidate’s action is the induction of sedation, hypnosis, and anesthesia . It induces unconsciousness within one circulation time, and recovery from a single dose is rapid with little residual depression .
Action Environment
The action of etomidate is influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological state, such as their cardiovascular stability. Etomidate stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile, producing no cardiovascular or respiratory depression . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, making the drug unsuitable for administration by a prolonged infusion or to critically ill patients .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Etomidate hydrochloride acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA A) receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid . This interaction with GABA A receptors is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It depresses the central nervous system (CNS) function via GABA, leading to a state of anesthesia . Unlike other anesthetics, this compound does not induce analgesia .
Molecular Mechanism
This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .
Temporal Effects in Laboratory Settings
This compound induces unconsciousness within one circulation time . Recovery is rapid due to extensive redistribution and rapid metabolism . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, which can last for many hours or even days following a single etomidate bolus dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Bolus doses of 0.25 mg/kg and 0.35 mg/kg are found to be the most optimal doses for the induction of anesthesia .
Metabolic Pathways
This compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The metabolism of this compound mainly depends on hepatic esterase activity .
Transport and Distribution
This compound has relatively large volumes of distribution . After intravenous administration, it distributes rapidly to all tissues , with the highest concentrations in fat and liver .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the GABA A receptors, which are predominantly located in the cell membrane . The binding of this compound to these receptors influences its activity and function .
Properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDXBSVHIGDPOE-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-20-8 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53188-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.